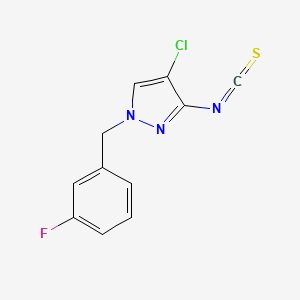

![molecular formula C22H23NO2 B2834115 5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one CAS No. 337928-39-9](/img/structure/B2834115.png)

5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

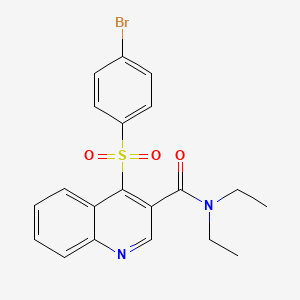

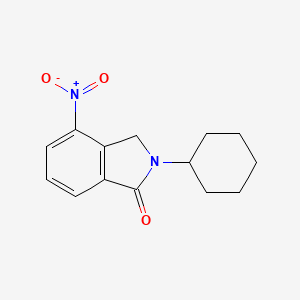

“5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one” is a chemical compound with the molecular formula C20H21NO2 . It contains a total of 50 bonds, including 27 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, and 1 ketone .

Synthesis Analysis

The synthesis of this compound could involve a Mannich reaction . The Mannich reaction of the title compound with morpholine, piperidine, or piperazine and formalin affords the Mannich bases . Treatment of the compound with ammonium acetate of benzylamine acetate and formalin in a molar ratio of 1:1:2 gives hexahydro-7,7-dimethyl-l-phenylquinazolin-5(6H)-ones via a double Mannich reaction .Molecular Structure Analysis

The molecular structure of “5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one” is characterized by the presence of three very strong IR absorption bands in the range 1610—1540 cm^-1, characteristic of enaminones derived from cyclohex-an-l,3-diones . Its 'H NMR spectrum features a singlet at d 5.56 (vinyl H-2) and the 13C NMR spectrum shows peaks at ö 197.9 (C-l), 129.2 (C-2), and 168.7 (C-3) .Chemical Reactions Analysis

The compound undergoes various reactions. For instance, it reacts with isonicotinic acid hydrazide and formalin to give a certain product . A Schmidt reaction of certain derivatives gives other products . Reduction of some derivatives affords the 9H-pyrimido[5,4-b]azepine ring system .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Reactivity

Research into the reactivity and synthesis of compounds structurally related to "5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one" has led to advances in organic chemistry, particularly in the development of novel synthetic routes and understanding reaction mechanisms. For instance, studies have explored the reduction of vinylogous thioesters with lithium aluminum hydride, demonstrating the production of addition products and highlighting the influence of the substituents on the reactivity and product distribution (Matoba et al., 1985).

Photochemical Behavior

The photochemical behavior of molecules similar to "5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one" has been a subject of interest, particularly in understanding how molecular structures and crystal lattices influence photochemical reactions. Zimmerman and Zuraw (1989) explored the photochemistry of cyclohexenone derivatives in crystalline states, revealing insights into cyclohexenone rearrangements and the effects of crystalline constraints on photochemical outcomes (Zimmerman & Zuraw, 1989).

Materials Science and Polymer Chemistry

In materials science, the synthesis and characterization of compounds structurally related to "5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one" contribute to the development of new materials with potential applications in electronics and photonics. For example, the synthesis and crystal structure analysis of a compound with a similar structure have been reported, providing insights into the molecular arrangement and potential applications in material science (Shi et al., 2007).

Zukünftige Richtungen

The Mannich bases of “5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one” could conceivably function as intermediates for the synthesis of some condensed heterocycles having a pyrimido or azepino nucleus . This suggests potential future directions in the synthesis of these types of heterocycles.

Eigenschaften

IUPAC Name |

5,5-dimethyl-3-[(E)-2-(4-phenoxyanilino)ethenyl]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-22(2)15-17(14-19(24)16-22)12-13-23-18-8-10-21(11-9-18)25-20-6-4-3-5-7-20/h3-14,23H,15-16H2,1-2H3/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFCHESAMXRLGJ-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)C=CNC2=CC=C(C=C2)OC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=CC(=O)C1)/C=C/NC2=CC=C(C=C2)OC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

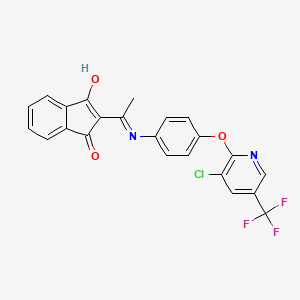

![8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2834038.png)

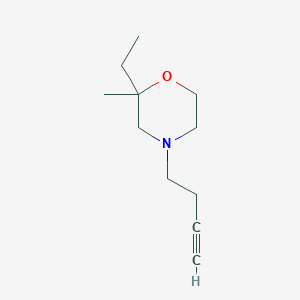

![2-chloro-N-[4-[4-[(2-chloro-5-nitrobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-5-nitrobenzamide](/img/structure/B2834041.png)

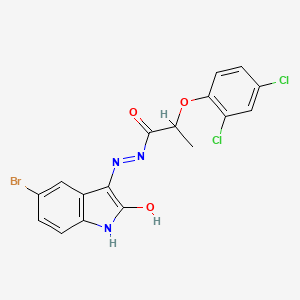

![N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2834042.png)

![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2834044.png)

![2-(6,7-dihydro-5H-cyclopenta[f]benzofuran-3-yl)acetic acid (4-ketopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl ester](/img/structure/B2834048.png)